molecular formula C13H12N4OS B1598673 PTH-histidine CAS No. 5835-68-7

PTH-histidine

Cat. No. B1598673
CAS RN: 5835-68-7
M. Wt: 272.33 g/mol
InChI Key: BANMZNRKVSFJBK-UHFFFAOYSA-N
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Description

PTH-histidine is a variant of the parathyroid hormone (PTH), which is an important regulator of calcium and phosphate homeostasis and bone remodeling . It is metabolized into PTH fragments, which are measured to a different extent by PTH assays of different generations because of differences in fragments recognized and lack of assay standardization .


Synthesis Analysis

Parathyroid hormone (PTH) is a single-chain polypeptide composed of 84 amino acids . It is produced as a fusion protein undergoing post-translational processing involving the cleavage of the OmpA leader sequence, leaving the mature protein as a single-chain 84 amino-acids polypeptide (9.4 kDa) .


Molecular Structure Analysis

The molecular formula of this compound is C13H12N4OS, with a molecular weight of 272.33 .


Chemical Reactions Analysis

Recent studies have investigated the mechanism of oxidation of Met, Trp, and His residues in PTH . It was found that H2O2 and t-butyl hydroperoxide (t-BHP) primarily oxidized the two Met residues, while 2,20-azobis(2-amidinopropane) dihydrochloride (AAPH), and H2O2+Fe(II) oxidized Met and Trp residues .

Scientific Research Applications

Catalytic Mechanism in Enzymes

The enzyme peptidyl-tRNA hydrolase (Pth), essential in recycling tRNA from peptidyl-tRNA in E. coli, heavily relies on histidine at position 20 for its catalytic mechanism. Histidine plays a crucial role in the hydrolysis of peptidyl-tRNA by Pth, as demonstrated through mutagenesis and kinetic measurements (Goodall, Chen, & Page, 2004).

Role in Bone Disorders

A mutation in the parathyroid hormone-parathyroid hormone-related peptide (PTH-PTHrP) receptor, involving a change in a histidine residue, was identified in patients with Jansen-type metaphyseal chondrodysplasia. This mutation leads to constitutive receptor activation, explaining hypercalcemia and hypophosphatemia in this condition (Schipani, Kruse, & Jüppner, 1995).

Enhancing Agonist Activity

Histidine substitution in PTH(1-14) analogues, specifically at position 10, results in enhanced agonist activity in the presence of divalent zinc salts. This is significant in understanding the metal-mediated modulation of PTH action (Carter & Gardella, 2001).

Craniofacial Skeleton Applications

PTH, particularly its intermittent administration, has shown promise in craniofacial bone regeneration and healing in pre-clinical studies. This application in the craniofacial region is supported by years of investigation in murine models (Chan & McCauley, 2013).

Interaction with Bone Matrix Mineral Composition

PTH treatment does not compromise the bone matrix mineral composition or its maturation, as demonstrated by studies involving high-resolution synchrotron-based Fourier Transform Infrared Microspectroscopy. This is vital for understanding the role of PTH in bone health and disease (Vrahnas et al., 2016).

Mechanism of Action

Target of Action

PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .

Mode of Action

The biological actions of this compound are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of this compound with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .

Biochemical Pathways

This compound plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetics of this compound involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .

Safety and Hazards

The safety data sheet for PTH-histidine suggests that it may pose certain hazards, but specific details are not provided .

Future Directions

Clinical guidelines concerning primary and secondary hyperparathyroidism and perioperative use of PTH were screened for recommendations on PTH measurement . Increased awareness among clinicians regarding the complexity of PTH measurements is warranted because it can affect clinical decisions .

properties

IUPAC Name

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANMZNRKVSFJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392939
Record name PTH-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5835-68-7
Record name PTH-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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